CCT244747: A Technical Guide to its Mechanism of Action in the DNA Damage Response
CCT244747: A Technical Guide to its Mechanism of Action in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of CCT244747, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), in the context of the DNA Damage Response (DDR). This document outlines the core pharmacology, summarizes key quantitative data, presents detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
CCT244747 is an orally bioavailable, ATP-competitive inhibitor of CHK1, a critical serine/threonine kinase in the DDR signaling network.[1][2] In response to DNA damage, CHK1 is activated and phosphorylates a variety of downstream substrates to initiate cell cycle arrest, primarily at the S and G2/M phases.[3] This provides time for DNA repair to occur before the cell enters mitosis.
Many cancer cells have defects in their G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2/M checkpoints for survival, especially when under genotoxic stress from chemotherapy or radiation.[3] CCT244747 exploits this dependency. By inhibiting CHK1, CCT244747 abrogates the S and G2/M checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis.[1] This leads to a form of mitotic catastrophe and subsequent apoptosis, thereby enhancing the cytotoxic effects of DNA-damaging agents.[1]
The inhibition of CHK1 by CCT244747 leads to a number of key molecular changes:
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Inhibition of CHK1 Autophosphorylation: CCT244747 prevents the autophosphorylation of CHK1 at serine 296 (pS296), a marker of CHK1 activity.[1]
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Prevention of Downstream Phosphorylation: It blocks the CHK1-mediated inhibitory phosphorylation of CDC25 phosphatases. This leads to the activation of Cyclin-Dependent Kinase 1 (CDK1).
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Modulation of CDK1 Activity: The prevention of inhibitory phosphorylation on tyrosine 15 of CDK1 (pY15 CDK1) is a key indicator of CHK1 inhibition and results in increased CDK1 activity, driving cells into mitosis.[1]
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Increased DNA Damage Markers: The forced entry into mitosis with unrepaired DNA leads to an increase in markers of DNA damage, such as phosphorylated histone H2AX (γH2AX).
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Induction of Apoptosis: Ultimately, the accumulation of catastrophic DNA damage triggers programmed cell death, evidenced by markers like cleaved PARP (c-PARP).
Signaling Pathway of DNA Damage Response and CCT244747 Intervention
The following diagram illustrates the canonical DNA damage response pathway and the point of intervention for CCT244747.
Caption: CCT244747 inhibits CHK1, preventing cell cycle arrest and forcing mitotic entry.
Quantitative Data
The following tables summarize the key in vitro potency and cellular activity of CCT244747 across various cancer cell lines.
Table 1: In Vitro Kinase and Cellular Potency of CCT244747
| Target/Assay | IC50 (nM) | Cell Lines | Notes |
| Recombinant Human CHK1 | 8 | N/A | Highly potent and selective against the primary target.[1] |
| FLT3 | 600 | N/A | 75-fold selectivity against FLT3.[1] |
| CHK2 | >10,000 | N/A | >1,000-fold selectivity against the functionally related kinase CHK2.[1][4] |
| CDK1 | >10,000 | N/A | >1,000-fold selectivity against the key cell cycle kinase CDK1.[1][4] |
| Cellular G2 Checkpoint Abrogation (MIA) | 29 - 170 | HT29, SW620, MiaPaCa-2, Calu6 | Demonstrates potent inhibition of CHK1 function in a cellular context.[1][2][4] |
Table 2: Cellular Cytotoxicity of CCT244747 (Single Agent)
| Cell Line | GI50 (µM) | Cancer Type |
| HT29 | 0.33 | Colon |
| SW620 | 3.0 | Colon |
| MiaPaCa-2 | 1.0 | Pancreatic |
| Calu6 | 2.0 | Lung |
Data compiled from Walton et al., 2012.[1][4]
Table 3: Potentiation of Genotoxic Agents by CCT244747
| Genotoxic Agent | Cell Line | Fold Potentiation |
| SN38 (Irinotecan metabolite) | HT29 | 11 |
| Gemcitabine | SW620 | 5.5 |
| Etoposide | HT29 | 2.5 |
| Cisplatin | SW620 | 4.1 |
Fold potentiation is the ratio of the GI50 of the genotoxic agent alone to the GI50 in combination with a fixed concentration of CCT244747. Data from Walton et al., 2012.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of CCT244747 are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the growth inhibitory effects of CCT244747.
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Cell Seeding: Plate cells in 96-well plates at a density of 1,000-2,500 cells per well and allow them to attach overnight.
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Drug Treatment: Add serial dilutions of CCT244747 (and/or genotoxic agents) to the wells and incubate for 96 hours.
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Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
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Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
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Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
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Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.
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Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
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Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which reflects cell number.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Western Blotting for DDR Biomarkers
This protocol is optimized for the detection of phosphorylated proteins involved in the DNA damage response.
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Cell Lysis: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Denature 20-50 µg of protein per sample by boiling in Laemmli loading buffer for 5 minutes.
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Gel Electrophoresis: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature in 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:
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anti-pS296 CHK1
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anti-total CHK1
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anti-pY15 CDK1
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anti-total CDK1
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anti-γH2AX
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anti-cleaved PARP
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anti-GAPDH (loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Repeat the washing step as in step 8.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
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Cell Harvest: Harvest approximately 1 x 10^6 cells per sample.
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Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes (or store at -20°C).
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Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
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RNAse Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A to degrade RNA, which also binds propidium iodide. Incubate at 37°C for 30 minutes.
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Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.
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Analysis: Analyze the samples on a flow cytometer. PI fluorescence is proportional to the DNA content. The data is used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Conclusion
CCT244747 is a highly potent and selective CHK1 inhibitor that effectively abrogates the S and G2/M DNA damage checkpoints.[1][2] Its mechanism of action, centered on forcing cells with damaged DNA into premature mitosis, makes it a powerful sensitizer to a range of genotoxic cancer therapies.[1] The preclinical data strongly support its further evaluation, both as a single agent in tumors with high intrinsic replicative stress and in combination with chemotherapy and radiation.[1] The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
